Product packaging for 2(1H)-Pyrazinone, 3-hydroxy-(Cat. No.:CAS No. 221303-72-6)

2(1H)-Pyrazinone, 3-hydroxy-

Cat. No.: B3253095
CAS No.: 221303-72-6
M. Wt: 110.07 g/mol
InChI Key: ZYOYYQRWXITKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Heterocyclic Chemistry

2(1H)-Pyrazinone, 3-hydroxy- is classified as a heterocyclic compound, meaning it contains a ring structure composed of atoms of at least two different elements. Specifically, it features a pyrazinone ring, a six-membered ring containing two nitrogen atoms. This places it within the broader family of diazines. The presence of a hydroxyl group at the 3-position and a ketone at the 2-position makes it a hydroxypyrazinone. This compound can exist in tautomeric forms, predominantly the 3-hydroxypyrazine form and the 2(1H)-pyrazinone, 3-oxo form. The equilibrium between these tautomers can be influenced by factors such as solvent polarity and substituents on the pyrazine (B50134) ring. conicet.gov.aracs.org

Significance of the 2(1H)-Pyrazinone Scaffold in Chemical Research

The 2(1H)-pyrazinone scaffold is a privileged structure in medicinal chemistry and natural product synthesis. nih.govresearchgate.net Its derivatives are found in a variety of natural products, often exhibiting a range of biological activities. rsc.orgbeilstein-journals.org For instance, compounds containing the pyrazinone core have been investigated for their antibacterial, antifungal, antiviral, and anticancer properties. ontosight.aimdpi.com

One of the most notable examples is Favipiravir, a pyrazinecarboxamide derivative that has been approved for the treatment of influenza and has been studied for its potential against other viral infections. nih.govresearchgate.net The pyrazinone core is also a key component in molecules designed as kinase inhibitors, which are crucial in cancer therapy. nih.govresearchgate.netresearchgate.net The versatility of the pyrazinone scaffold allows for the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs. researchgate.net

Historical Overview of Academic Inquiry into 2(1H)-Pyrazinone, 3-hydroxy- and Related Systems

Research into pyrazinone systems dates back to the early 20th century, with initial studies focusing on their synthesis and basic chemical properties. rsc.org A significant method for synthesizing 2(1H)-pyrazinones, the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, was first described in 1949. rsc.org

The discovery of naturally occurring pyrazinone derivatives, such as aspergillic acid from Aspergillus flavus in the 1940s, spurred further interest in this class of compounds. ontosight.aiwikipedia.org Early structural elucidation work revealed the cyclic hydroxamic acid nature of these molecules. wikipedia.org Over the decades, research has expanded to explore the synthesis of a wide array of substituted pyrazinones and their potential applications. The development of 3,5-dihalo-2(1H)-pyrazinones has provided versatile intermediates for creating complex molecular architectures. thieme-connect.com

Investigations into the tautomerism of hydroxypyrazinones have been a recurring theme, with studies employing various spectroscopic techniques and computational methods to understand the factors governing the keto-enol equilibrium. conicet.gov.aracs.orgnih.gov This fundamental aspect is crucial for understanding the reactivity and biological activity of these compounds.

Scope and Objectives of Current Research Trajectories

Current research on 2(1H)-pyrazinone, 3-hydroxy- and its analogs is multifaceted. A primary focus remains on the synthesis of novel derivatives with potential therapeutic applications. This includes the design of new PI3K/HDAC dual inhibitors for leukemia treatment and the development of non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.govacs.org

Another active area of research is the use of the pyrazinone scaffold as a building block in the synthesis of more complex heterocyclic systems, such as pyrrolo[1,2-a]pyrazinones, which also exhibit significant biological activities. beilstein-journals.orgmdpi.commetu.edu.tr The application of "click chemistry" to the pyrazinone scaffold is being explored to generate novel molecular frameworks with pharmacological potential. acs.org

Furthermore, there is ongoing interest in understanding the fundamental chemical properties of these compounds, including their tautomeric behavior in different environments. conicet.gov.ar The study of pyrazinone-containing natural products from various sources, including marine organisms and bacteria, continues to yield new compounds with interesting biological profiles. mdpi.comresearchgate.net The biosynthesis of pyrazinones in microorganisms is another area of investigation, shedding light on the natural pathways that produce these diverse molecules. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2N2O2 B3253095 2(1H)-Pyrazinone, 3-hydroxy- CAS No. 221303-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O2/c7-3-4(8)6-2-1-5-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOYYQRWXITKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C(=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1h Pyrazinone, 3 Hydroxy and Its Derivatives

De Novo Synthesis Routes

De novo synthesis provides fundamental and versatile pathways to the 2(1H)-pyrazinone core by assembling the ring from open-chain starting materials. These methods are crucial for creating a wide variety of substituted analogs. rsc.orgsemanticscholar.orgnih.gov

The construction of the 2(1H)-pyrazinone ring can be achieved by combining a range of acyclic building blocks. rsc.orgsemanticscholar.org Key strategies involve the formation of the pyrazinone ring from precursors such as α-amino acids and their derivatives (amides, esters, ketones), 1,2-dicarbonyl compounds, and α-haloacyl halides. rsc.orgsemanticscholar.orgnih.gov These methods are foundational and offer flexibility in introducing various substituents onto the pyrazinone core.

One of the most significant methods for synthesizing 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.orgnih.gov This approach, first reported by R. G. Jones in 1949, forms the heterocyclic ring by establishing bonds between N-1 and C-6, and N-4 and C-5. rsc.orgnih.gov

Initially, the Jones method utilized free α-amino acid amides in the presence of a base like sodium hydroxide, potassium hydroxide, or piperidine. rsc.org A notable drawback of this original protocol was the difficulty in preparing the required free α-amino acid amides, particularly those with low molecular weights. rsc.org This limitation was later addressed by Karmas and Spoerri, who demonstrated that the condensation proceeds effectively using the hydrohalide salts of the amino acid amides. rsc.org These salts are more stable and easier to synthesize, making the method more accessible and practical. rsc.org

Table 1: Comparison of Jones and Karmas/Spoerri Methods

FeatureJones Method (Original)Karmas/Spoerri Method (Modification)
α-Amino Acid Amide Form Free baseHydrohalide salt
Precursor Accessibility Difficult for low molecular weight amidesMore readily accessible and easier to synthesize
Base Required (e.g., NaOH, KOH, piperidine)Not explicitly required as the starting material is a salt
Key Advantage First established one-pot synthesis of this typeImproved practicality and accessibility of starting materials

An alternative pathway to the 2(1H)-pyrazinone scaffold involves the condensation of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide. rsc.orgnih.gov In a method described by Tota and Elderfield, the hydrochloride salt of a 1,2-disubstituted α-amino ketone serves as the precursor for the N-1, C-5, and C-6 atoms of the ring. rsc.orgnih.gov The remaining portion of the ring, C-2 and C-3, is supplied by a 2-bromo- or 2-chloro-substituted acid halide. rsc.orgnih.gov

The initial condensation yields a ketoamide intermediate. This intermediate is then treated with ammonia in the presence of sodium iodide to facilitate cyclization into a dihydropyrazine. Subsequent air oxidation of the dihydropyrazine affords the final 2(1H)-pyrazinone product. rsc.orgnih.gov

Advanced Synthetic Strategies

To improve reaction times, yields, and the potential for high-throughput synthesis, more advanced methodologies have been developed. These include microwave-assisted protocols and solid-phase synthesis, which are particularly valuable for medicinal chemistry and drug discovery programs. rsc.orgacs.org

Microwave irradiation (MWI) has emerged as a powerful tool for accelerating organic reactions, including the synthesis of heterocyclic compounds like pyrazinones. rsc.orgnih.gov This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govmdpi.com

For instance, the synthesis of 2(1H)-pyrazinone-based inhibitors for the hepatitis C virus NS3 protease was effectively achieved using a microwave-assisted version of Hoornaert's method. rsc.org Researchers have also developed rapid one-pot, two-step protocols that utilize microwave assistance. One such protocol involves a microwave-assisted Strecker reaction to form an α-aminonitrile, followed by cyclization with oxalyl chloride to construct the pyrazinone ring. rsc.org The application of microwave heating has been shown to be superior to classical heating, resulting in cleaner reactions, higher yields, and reaction times often reduced to mere minutes. nih.gov

Table 2: Examples of Microwave-Assisted Reactions in Heterocycle Synthesis

Reaction TypeReactantsConditionsTimeYieldReference
Pyrazoline Synthesis Chalcones, HydrazineMicrowave (300W), Acetic Acid2-12 min82-99% nih.gov
Pyrazolo[3,4-d]pyrimidin-4-one Synthesis Methyl 5-aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary aminesMicrowave, Ethanol, 160°C55 minPoor-to-good nih.gov
3-Hydroxy-2-oxindole Synthesis Isatins, Malonic/Cyanoacetic acidsMicrowave5-10 minUp to 98% mdpi.com

Solid-phase synthesis, a cornerstone of combinatorial chemistry, offers a powerful platform for generating large libraries of compounds for high-throughput screening. acs.orgmdpi.com This approach has been successfully applied to the synthesis of the 2(1H)-pyrazinone scaffold, enabling the creation of diverse derivatives for biological evaluation. acs.org

In one reported strategy, the synthesis is based on a Strecker reaction involving a resin-bound amine, an aldehyde, and a cyanide. acs.org This step introduces diversity at the C-6 position of the pyrazinone ring, determined by the choice of the starting aldehyde. After the formation of the pyrazinone core on the solid support, further diversification can be achieved. For example, microwave-assisted, palladium-catalyzed reactions can be used to introduce a variety of substituents at the C-3 position of the resin-linked pyrazinone. acs.org Cleavage from the resin then yields the final N1-hydrogen substituted pyrazinones, which are not directly accessible through certain solution-phase routes. acs.org This combination of solid-phase synthesis and microwave-assisted reactions provides an efficient pathway to libraries of diversely substituted 2(1H)-pyrazinones. acs.org

Green Chemistry Principles in 2(1H)-Pyrazinone, 3-hydroxy- Synthesis

The application of green chemistry principles to the synthesis of 2(1H)-pyrazinone, 3-hydroxy- and its derivatives aims to reduce the environmental impact of chemical processes. Key strategies include the use of safer solvents, the development of solvent-free reaction conditions, and the utilization of catalytic methods to enhance reaction efficiency and minimize waste.

One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous solvents. The development of synthetic routes in aqueous media or biomass-derived solvents like Cyrene™ represents a significant step towards more sustainable chemical manufacturing researchgate.netbeilstein-journals.org. For instance, the synthesis of pyrazine (B50134) and quinoxaline derivatives has been successfully demonstrated in aqueous media, highlighting the potential for water-based syntheses of related heterocyclic systems researchgate.net.

Solvent-free synthesis is another cornerstone of green chemistry, often coupled with energy-efficient techniques such as microwave irradiation or mechanochemistry. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and reduce the formation of byproducts in the synthesis of various heterocyclic compounds, including pyrazolone derivatives mdpi.com. These methods often proceed under solvent-free conditions, thereby reducing volatile organic compound (VOC) emissions and simplifying product purification mdpi.com. Similarly, solid-state and solvent-free reactions, for example, using solid hydrazine for the synthesis of pyrazoles and pyridazinones, proceed under ambient conditions without the need for catalysts or additives, generating only water and carbon dioxide as byproducts ewha.ac.kr.

Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Lipases, for example, have been employed in the synthesis of pyrazinamide derivatives from pyrazine esters and amines in greener solvents like tert-amyl alcohol rsc.orgnih.gov. This biocatalytic approach not only operates under mild conditions but also aligns with the principles of green chemistry by utilizing renewable catalysts and reducing energy consumption nih.gov.

The following table summarizes key green chemistry approaches applicable to the synthesis of 2(1H)-pyrazinone, 3-hydroxy- and related heterocycles.

Green Chemistry PrincipleApplication in Heterocycle SynthesisPotential for 2(1H)-Pyrazinone, 3-hydroxy- Synthesis
Use of Safer Solvents Synthesis of pyrazine and quinoxaline derivatives in aqueous media researchgate.net. Use of biomass-derived solvents like Cyrene™ for cycloaddition reactions beilstein-journals.org.Adaptation of synthetic routes to water or bio-based solvents, reducing reliance on volatile organic compounds.
Solvent-Free Conditions Microwave-assisted one-pot synthesis of pyrazolone derivatives without a solvent mdpi.com. Solid-state synthesis of pyrazoles and pyridazinones by grinding solid reactants ewha.ac.kr.Development of solid-state or microwave-assisted methods for the cyclization step in pyrazinone ring formation, eliminating the need for bulk solvents.
Catalysis Use of recyclable ZnO nanoparticles as a catalyst for pyrazoline synthesis in aqueous media ijarsct.co.in. Enzymatic synthesis of pyrazinamide derivatives using immobilized lipase rsc.orgnih.gov.Employment of heterogeneous or biocatalysts to improve reaction efficiency, facilitate catalyst recovery and reuse, and minimize waste.

Flow Chemistry Methodologies for 2(1H)-Pyrazinone, 3-hydroxy- Production

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. These benefits include enhanced safety, improved reaction control, higher yields, and greater scalability. The application of flow chemistry to the synthesis of nitrogen-containing heterocycles, including pyrazine derivatives, is a growing area of research.

Flow reactors also allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved selectivity and higher yields. In the synthesis of pyrazinamide derivatives, a continuous-flow system catalyzed by an immobilized enzyme was developed, allowing for the reaction to be conducted at a controlled temperature with a short residence time, resulting in high yields nih.gov. This level of control is often difficult to achieve in large-scale batch reactors.

The scalability of flow processes is another significant advantage. Scaling up a reaction in a flow system is typically achieved by running the system for a longer period or by "numbering up" (running multiple reactors in parallel), which avoids the challenges associated with changing the volume and surface-area-to-volume ratio in batch reactors. A scale-up experiment for the synthesis of a pyrazole (B372694) derivative demonstrated the production of gram quantities of the product over a 12-hour period in a continuous flow setup scispace.com.

The table below provides examples of flow chemistry applications in the synthesis of related heterocyclic compounds, illustrating the potential for the production of 2(1H)-pyrazinone, 3-hydroxy-.

Heterocyclic SystemKey Features of Flow SynthesisReference
Pyrazoles Four-step continuous flow synthesis from anilines, involving in situ generation of hazardous intermediates. scispace.comnih.gov
Pyrazinamide Derivatives Continuous-flow enzymatic synthesis with short residence times and high yields. rsc.orgnih.gov
3,5-Disubstituted Pyrazoles Transition metal-free continuous-flow process with a total residence time of around 70 minutes. nih.gov

Mechanochemical Synthesis Approaches for 2(1H)-Pyrazinone, 3-hydroxy-

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly developing field of green chemistry that often allows for solvent-free or low-solvent synthesis. Ball milling is a common technique in mechanochemistry, where reactants are placed in a container with grinding media (balls) and subjected to high-energy milling. This process can lead to the formation of products with high yields and in shorter reaction times compared to conventional solution-based methods.

The synthesis of N-heterocycles via mechanochemical methods has been extensively reviewed, demonstrating the broad applicability of this technique. A wide range of heterocyclic systems, including indoles, pyrimidines, and pyrazoles, have been synthesized using ball milling, often under solvent-free conditions mdpi.comresearchgate.net. These methods are attractive due to their operational simplicity, reduced waste generation, and energy efficiency.

For example, the Biginelli reaction, a multicomponent reaction to produce dihydropyrimidones, has been successfully performed under mechanochemical solvent-free conditions mdpi.com. Similarly, polyfunctionalized pyrazoles have been synthesized in a solvent-free two-step process under ball-milling conditions researchgate.net. The synthesis of azines, pyrazoles, and pyridazinones has also been achieved by simply grinding solid hydrazine with dicarbonyl compounds, without the need for any solvent, catalyst, or additive ewha.ac.kr.

While the direct mechanochemical synthesis of 2(1H)-pyrazinone, 3-hydroxy- has not been extensively reported, the successful application of this technique to a wide variety of other N-heterocycles suggests its potential. The key advantages of mechanochemical synthesis are summarized in the table below.

AdvantageDescriptionExample in Heterocycle Synthesis
Solvent-Free or Low-Solvent Reduces or eliminates the need for bulk solvents, minimizing waste and environmental impact.Solvent-free Biginelli reaction for dihydropyrimidone synthesis mdpi.com.
Energy Efficiency Reactions are often conducted at room temperature, reducing energy consumption compared to methods requiring heating.Grinding of solid reactants at ambient temperature for pyrazole synthesis ewha.ac.kr.
Rapid Reaction Times The high energy input from milling can significantly accelerate reaction rates.Synthesis of dihydropyrano[2,3-c]pyrazole derivatives in 5-20 minutes researchgate.net.
High Yields Mechanochemical methods often provide high to excellent yields of the desired products.Synthesis of cis-2,4-diphenyltetrahydroquinolines in good yield via a Diels-Alder reaction mdpi.com.

Regioselective Derivatization and Functionalization of 2(1H)-Pyrazinone, 3-hydroxy-

The functionalization of the 2(1H)-pyrazinone, 3-hydroxy- scaffold is crucial for the development of new chemical entities with desired pharmacological properties. Regioselective derivatization allows for the precise modification of the pyrazinone core at specific positions, enabling the exploration of structure-activity relationships.

Nucleophilic Substitution and Addition/Elimination Reactions

Nucleophilic substitution and addition/elimination reactions are fundamental transformations for the derivatization of the 2(1H)-pyrazinone ring, particularly at the C-3 position. 3,5-Dihalo-2(1H)-pyrazinones are versatile intermediates that can undergo selective derivatization. The C-3 position, being part of an imidoyl chloride moiety, is particularly susceptible to nucleophilic attack.

A variety of nucleophiles can be introduced at the C-3 position through an addition/elimination mechanism nih.gov. This allows for the incorporation of a wide range of functional groups, including amines, alcohols, and thiols, leading to the corresponding 3-amino-, 3-alkoxy-, and 3-thio-substituted 2(1H)-pyrazinones. The 3-hydroxy group of the title compound can be considered a product of such a reaction with a hydroxide source, or it can be a precursor for further functionalization after conversion to a better leaving group.

Metal-Catalyzed Cross-Coupling Strategies (e.g., Palladium, Copper, Silver, Gold)

Metal-catalyzed cross-coupling reactions have revolutionized organic synthesis and are powerful tools for the C-C and C-heteroatom bond formation on the 2(1H)-pyrazinone scaffold. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to introduce aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups at halogenated positions of the pyrazinone ring nih.gov. These reactions offer a high degree of functional group tolerance and are generally high-yielding nobelprize.org.

While palladium catalysis is well-established, there is growing interest in the use of other metals such as copper and gold. Copper-catalyzed reactions are often used for C-N, C-O, and C-S bond formation and can be a cost-effective alternative to palladium nih.govnih.gov. For instance, copper-catalyzed late-stage C(sp³)–H functionalization of N-heterocycles has been demonstrated, showcasing the potential for direct C-H activation and functionalization on the pyrazinone core or its side chains nih.gov.

Gold catalysis has emerged as a powerful method for the activation of alkynes and allenes towards nucleophilic attack. Gold-catalyzed cyclization reactions have been used to construct various heterocyclic systems, including oxazin-1-one derivatives from N-propargyl-substituted carboxylic acids nih.govbeilstein-journals.org. While direct gold-catalyzed functionalization of the 3-hydroxy-2(1H)-pyrazinone core is less common, the principles of gold catalysis could be applied to precursors bearing alkyne functionalities to construct more complex fused ring systems.

The following table presents a summary of common metal-catalyzed cross-coupling reactions and their potential applications in the derivatization of the 2(1H)-pyrazinone scaffold.

ReactionMetal CatalystTypical Bond FormedPotential Application on Pyrazinone Scaffold
Suzuki-Miyaura Coupling PalladiumC-C (Aryl, Vinyl)Introduction of aryl or vinyl substituents at the C-3 or C-5 position from a halo-pyrazinone precursor.
Sonogashira Coupling Palladium, CopperC-C (Alkynyl)Functionalization with terminal alkynes, providing a handle for further transformations such as "click chemistry".
Buchwald-Hartwig Amination PalladiumC-NSynthesis of 3-amino-2(1H)-pyrazinone derivatives from 3-halo-2(1H)-pyrazinones.
Ullmann Condensation CopperC-O, C-N, C-SIntroduction of alkoxy, amino, or thioether groups at the C-3 position.
Alkyne Hydrofunctionalization GoldC-O, C-NIntramolecular cyclization of alkyne-containing pyrazinone precursors to form fused heterocyclic systems nih.govbeilstein-journals.org.

"Click Chemistry" Applications to the 2(1H)-Pyrazinone Scaffold

"Click chemistry," a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction, is a powerful tool for the synthesis of 1,2,3-triazoles organic-chemistry.orgwikipedia.org. This methodology has been successfully applied to the derivatization of the 2(1H)-pyrazinone scaffold at the C-3 position to generate novel heterocyclic frameworks acs.org.

Two main strategies have been employed for the application of click chemistry to the 2(1H)-pyrazinone core. The first involves the introduction of an alkyne moiety at the C-3 position, followed by a cycloaddition reaction with an organic azide. The alkyne can be linked to the pyrazinone ring via a C-C or C-O bond. The second approach involves the introduction of an azide group at the C-3 position, which can then react with a terminal alkyne acs.org. Both pathways lead to the formation of 1,2,3-triazole-substituted 2(1H)-pyrazinones.

The Huisgen 1,3-dipolar cycloaddition is the underlying transformation in these click reactions wikipedia.orgorganic-chemistry.org. The use of a copper(I) catalyst significantly accelerates the reaction and provides excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer organic-chemistry.orgnih.gov. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers complementary regioselectivity, affording the 1,5-disubstituted triazole isomer wikipedia.org. Microwave irradiation has also been successfully employed to accelerate the click reaction step, further enhancing the efficiency of this synthetic strategy acs.org.

The application of click chemistry provides a highly efficient and modular approach for the construction of diverse libraries of 2(1H)-pyrazinone derivatives with potential applications in drug discovery.

Strategies for Asymmetric Synthesis of Chiral 2(1H)-Pyrazinone, 3-hydroxy- Derivatives

The development of synthetic methodologies to access enantiomerically pure chiral molecules is a cornerstone of modern organic chemistry, particularly in the context of medicinal chemistry where the biological activity of a compound is often dictated by its stereochemistry. For derivatives of 2(1H)-pyrazinone, 3-hydroxy-, the introduction of chirality can lead to compounds with enhanced potency and selectivity for their biological targets. While a general catalytic asymmetric synthesis for the 3-hydroxy-2(1H)-pyrazinone core is not extensively documented, several key strategies for achieving asymmetric synthesis of chiral pyrazinone derivatives have been reported. These approaches can be broadly categorized into chiral pool synthesis, the use of chiral auxiliaries, and specific enantioselective reactions on precursors.

One notable strategy involves the use of the chiral pool, which utilizes readily available enantiopure starting materials from nature, such as amino acids or carbohydrates. This approach ensures that the desired stereochemistry is incorporated from the outset. For instance, the enantioselective total synthesis of the marine alkaloid (-)-hamacanthin A, a dihydropyrazinone derivative, was achieved by coupling 3-indolyl-α-oxoacetyl chloride with a chiral azidoethylamine derived from an enantiopure precursor. A key step in this synthesis was the Sharpless asymmetric dihydroxylation, which established the crucial stereocenter that was then carried through to the final pyrazinone product acs.org.

Another powerful technique is the use of chiral auxiliaries. In this methodology, a chiral molecule is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed. While specific examples for 3-hydroxy-2(1H)-pyrazinone are scarce, this principle is widely applied in heterocyclic synthesis and represents a viable route for obtaining chiral derivatives.

A fascinating approach to chirality in pyrazinone systems is through the synthesis of atropisomers. Atropisomerism arises from hindered rotation around a single bond, leading to stable, non-interconverting rotational isomers. The asymmetric synthesis of atropisomeric 6-aryl-3,5-dichloro-2(1H)-pyrazinones has been demonstrated through a remarkable chirality transfer process. In this method, a chiral amine is used as a resolving agent and a source of chirality. The cyclization of a diastereomerically pure aminonitrile precursor, derived from an ortho-substituted benzaldehyde and a chiral amine, leads to the formation of a single, stable atropisomer of the pyrazinone product. This stereoselective synthesis highlights an unconventional yet effective method for introducing chirality into the pyrazinone scaffold rsc.orgacs.org.

The following table summarizes selected examples of asymmetric syntheses of chiral pyrazinone derivatives, showcasing the diversity of approaches and the high levels of stereocontrol that can be achieved.

Target CompoundKey Asymmetric StrategyPrecursorsOutcomeReference
(-)-Hamacanthin ASharpless Asymmetric Dihydroxylation3-Indolyl azidoethylamine, 3-indolyl-α-oxoacetyl chlorideEnantioselective synthesis of the (-)-antipode acs.org
(aS,S)-6-(2-Iodophenyl)-3,5-dichloro-1-(1-phenylethyl)-2(1H)-pyrazinoneChirality Transfer(S,S)-α-[(1-phenylethyl)amino]-α-(2-iodophenyl)acetonitrile, Oxalyl chlorideDiastereomerically pure atropisomeric pyrazinone acs.org

These examples, while not directly focused on 2(1H)-pyrazinone, 3-hydroxy-, provide a conceptual framework for the design of synthetic routes toward chiral derivatives of this core structure. The principles of utilizing chiral starting materials, employing chiral auxiliaries, and leveraging unique stereochemical phenomena like atropisomerism are all applicable and offer promising avenues for future research in this area.

Reactivity, Reaction Mechanisms, and Transformation Pathways of 2 1h Pyrazinone, 3 Hydroxy

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 3-hydroxy-2(1H)-pyrazinone is ambident, possessing both nucleophilic and electrophilic centers.

Nucleophilic Character:

N-1 (Amide Nitrogen): The amide nitrogen is generally non-basic and non-nucleophilic due to resonance delocalization of its lone pair into the adjacent carbonyl group.

N-4 (Imine Nitrogen): The pyridine-like nitrogen at the N-4 position possesses a lone pair in an sp² orbital, making it a potential site for protonation and alkylation.

O-3 (Hydroxyl Group): The hydroxyl group is a key site of nucleophilicity. It can be O-alkylated or O-acylated under appropriate conditions. Deprotonation to the corresponding phenoxide-like species significantly enhances its nucleophilicity. The direct alkylation of related pyrimidin-2(1H)-ones often yields a mixture of N- and O-alkylated products, with reaction conditions influencing the chemoselectivity. nih.gov

Electrophilic Character:

C-2 (Carbonyl Carbon): The carbonyl carbon is an electrophilic center, though its reactivity is tempered by the adjacent amide nitrogen.

Ring Carbons (C-3, C-5, C-6): The pyrazinone ring is generally electron-deficient due to the presence of two electronegative nitrogen atoms. This makes the ring carbons, particularly C-3, C-5, and C-6, susceptible to nucleophilic attack. For instance, 3,5-dihalo-2(1H)-pyrazinones are versatile substrates for nucleophilic aromatic substitution, where halides at the C-3 and C-5 positions are displaced by various nucleophiles like amines. rsc.orgsemanticscholar.org This highlights the inherent electrophilicity of these positions.

The molecule's acidic and basic properties are crucial to its reactivity. The hydroxyl proton is acidic, and the N-4 nitrogen is basic. The predicted pKa for the hydroxyl group of a similar compound, 3-phenyl-2(1H)-pyrazinone, is approximately 11.26, indicating it can be deprotonated by a sufficiently strong base. chemicalbook.com

Pericyclic Reactions and Cycloaddition Chemistry

The conjugated π-system of the 2(1H)-pyrazinone ring enables its participation in pericyclic reactions, most notably cycloadditions.

Diels-Alder Reactions: The pyrazinone ring can function as an azadiene (a diene containing a nitrogen atom) in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. youtube.com This reactivity is analogous to that of 2(1H)-pyridones, which have been studied extensively. researchgate.net In these reactions, the C-5 and C-6 atoms of the pyrazinone act as the diene component, reacting with a dienophile (a π-system, typically an alkene or alkyne) to form bicyclic adducts. researchgate.netnih.gov The reaction is a concerted, pericyclic process that forms a new six-membered ring. youtube.com The presence of electron-donating or electron-withdrawing groups on either the pyrazinone or the dienophile can significantly influence the reaction rate and regioselectivity.

1,3-Dipolar Cycloadditions: A particularly important facet of pyrazinone chemistry is its use as a precursor for 1,3-dipoles, which can then undergo [3+2] cycloaddition reactions. organic-chemistry.org Selective N-alkylation at the N-4 position, followed by deprotonation (often of the 3-hydroxy group or a proton at C-6), generates a 1H-pyrazinium-3-olate (also known as a 3-oxidopyrazinium). rsc.org This species is a type of azomethine ylide, a versatile 1,3-dipole. rsc.orgacs.orgnih.gov

These 3-oxidopyrazinium ylides react readily with various dipolarophiles, such as alkenes and alkynes, to form five-membered rings. wikipedia.org The reaction with acrylate (B77674) derivatives, for example, leads to the formation of 3,8-diazabicyclo[3.2.1]octanone scaffolds. rsc.orgacs.org These reactions are valuable for constructing complex, nitrogen-containing bicyclic systems from simple pyrazinone precursors. acs.orgresearchgate.net

Reaction Type Pyrazinone Role Partner Molecule Product Reference
Diels-AlderAzadieneDienophile (e.g., N-phenylmaleimide)Isoquinuclidine derivative researchgate.net
1,3-Dipolar Cycloaddition1,3-Dipole PrecursorDipolarophile (e.g., methyl acrylate)3,8-diazabicyclo[3.2.1]octanone rsc.orgacs.org

Photochemical Transformations of 2(1H)-Pyrazinone, 3-hydroxy-

While specific photochemical studies on 2(1H)-pyrazinone, 3-hydroxy- are not extensively documented, the photochemistry of related heterocyclic systems provides significant insight. The presence of the 3-hydroxy-enone motif is a critical chromophore that dictates potential photoreactivity.

Analogous systems, such as 3-hydroxy-pyran-4-ones, undergo two primary competing photochemical transformations upon UV irradiation:

6π-Electrocyclization: This pericyclic reaction involves the 1,3,5-hexatriene (B1211904) system within the molecule, leading to the formation of bicyclic products.

Excited State Intramolecular Proton Transfer (ESIPT): The 3-hydroxy group can transfer a proton to the carbonyl oxygen in the excited state. This ESIPT process can promote a contraction of the pyranone ring, leading to the formation of unstable α-hydroxy-1,2-diketone intermediates.

The balance between these pathways is often dependent on the substitution pattern and other structural features. For many hydroxy derivatives, the ESIPT-promoted pathway is a major route of phototransformation.

In the case of pyrazin-2(1H)-ones lacking the 3-hydroxy group, irradiation in the presence of oxygen can lead to reactions with singlet oxygen. This typically forms endoperoxide intermediates via a [4+2] cycloaddition of ¹O₂ across the diene system, which can then rearrange to yield various degradation products.

Electrochemical Behavior of 2(1H)-Pyrazinone, 3-hydroxy-

The electrochemical properties of 2(1H)-pyrazinone, 3-hydroxy- are of interest for understanding its redox chemistry and for potential applications in electroanalysis or electrosynthesis. The molecule contains several redox-active sites, including the conjugated π-system and the hydroxyl group.

Systematic electrochemical studies on this specific compound are limited in the available literature. However, research on related pyrazole (B372694) and pyrazoline derivatives using techniques like cyclic voltammetry and polarography reveals that these heterocyclic systems are electrochemically active. scielo.org.cojlu.edu.cn For instance, studies on pyrazolin-5-one derivatives show well-defined reduction waves at the dropping mercury electrode, indicating that the hydrazono group (-N=N-) is the site of reduction. scielo.org.co

For 3-hydroxy-2(1H)-pyrazinone, one would expect both oxidation and reduction processes.

Oxidation: The hydroxyl group, being similar to a phenol, is a likely candidate for oxidation, potentially forming a phenoxyl-type radical. The electron-rich pyrazine (B50134) ring itself could also undergo oxidation at higher potentials.

Reduction: The conjugated enone system and the C=N bond are susceptible to reduction.

Cyclic voltammetry studies on a pentacyanidoferrate complex containing a pyrazine-derived ligand demonstrated a quasi-reversible wave corresponding to the Fe(II)/Fe(III) redox couple, showing that the pyrazine moiety can effectively mediate electron transfer. mdpi.com Comprehensive studies using techniques like cyclic voltammetry would be necessary to determine the precise redox potentials, establish the reversibility of the electron transfer processes, and elucidate the mechanisms of the electrode reactions for 3-hydroxy-2(1H)-pyrazinone. mdpi.com

Mechanistic Investigations of Key Reactions

Elucidating the precise mechanisms of the reactions involving 3-hydroxy-2(1H)-pyrazinone is crucial for controlling reaction outcomes and designing new synthetic pathways. Two powerful techniques for such investigations are isotopic labeling and in situ spectroscopic monitoring.

Isotopic labeling is a definitive technique used to trace the path of atoms throughout a chemical reaction. ias.ac.inwikipedia.org By replacing an atom (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O) with one of its isotopes (e.g., ²H (D), ¹³C, ¹⁵N, ¹⁸O), its position in the products and intermediates can be determined, providing unambiguous evidence for proposed mechanistic pathways. wikipedia.orgcreative-proteomics.comthieme-connect.de

While specific isotopic labeling studies for reactions of 3-hydroxy-2(1H)-pyrazinone are not widely reported, the methodology could be applied to investigate several key transformations:

Cycloaddition Reactions: To confirm the concerted nature of a Diels-Alder reaction, deuterium (B1214612) labeling on the dienophile could be used to track its stereochemical fate in the bicyclic product.

Photochemical Rearrangements: Labeling the hydroxyl oxygen with ¹⁸O could be used to follow its path during a potential ESIPT-promoted ring contraction, confirming whether it is retained in the resulting diketone or exchanged.

Hydrolysis/Rearrangement: Deuterium labeling of the solvent (D₂O) could help determine the role of water in hydrolysis reactions and identify which protons in the molecule are readily exchangeable.

This technique is especially powerful for distinguishing between intramolecular and intermolecular processes and for identifying symmetrical intermediates. ias.ac.in

In situ spectroscopy allows for the real-time observation of a chemical reaction as it occurs, without the need for sampling and quenching. nih.gov This provides valuable kinetic data and can lead to the detection of transient intermediates that might be missed by conventional analysis. youtube.com

Common techniques for in situ monitoring include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: A reaction can be run directly in an NMR tube, and spectra can be acquired at regular intervals. iastate.edunih.gov This allows for the simultaneous tracking of the disappearance of reactants and the appearance of products, providing quantitative kinetic information. researchgate.netchemrxiv.orgnih.gov It is particularly useful for identifying the structure of intermediates that accumulate to detectable concentrations.

Fourier-Transform Infrared (FTIR) Spectroscopy: Using an attenuated total reflection (ATR) probe inserted directly into the reaction vessel, FTIR spectroscopy can monitor changes in vibrational frequencies. rsc.orgresearchgate.net This is highly effective for tracking functional groups, such as the disappearance of a C=O stretch from a reactant and the appearance of a new one from a product. nih.govyoutube.comxjtu.edu.cn

UV-Visible Spectroscopy: For reactions involving changes in chromophores, UV-Vis spectroscopy can monitor the reaction progress by observing changes in absorbance at specific wavelengths.

These in situ methods provide a detailed picture of the reaction profile, helping to identify induction periods, determine reaction orders, and build a comprehensive understanding of the reaction mechanism. xjtu.edu.cn

Tautomerism and Isomerism in 2 1h Pyrazinone, 3 Hydroxy Systems

Keto-Enol Tautomeric Equilibria of 2(1H)-Pyrazinone, 3-hydroxy-

2(1H)-Pyrazinone, 3-hydroxy- is subject to keto-enol tautomerism, a process involving the migration of a proton and the shifting of bonding electrons. This results in an equilibrium between two primary tautomeric forms: the keto form (a lactam structure) and the enol form (a lactim structure, 2,3-dihydroxypyrazine). While the keto form is often more stable in similar heterocyclic systems, the position of this equilibrium is not fixed and is highly sensitive to external conditions and structural modifications.

The keto form is characterized by a carbonyl group (C=O) and an N-H bond within the pyrazine (B50134) ring, whereas the enol form features two hydroxyl (-OH) groups attached to a fully aromatic pyrazine ring. The relative stability of these forms is dictated by a balance of factors including aromaticity, intramolecular hydrogen bonding, and intermolecular interactions.

The ratio of keto to enol tautomers is profoundly influenced by the surrounding solvent environment. Solvent polarity and its capacity for hydrogen bonding can selectively stabilize one tautomer over the other, thereby shifting the equilibrium.

In polar protic solvents, such as water or methanol, the more polar keto (lactam) tautomer is often preferentially stabilized through dipole-dipole interactions and hydrogen bonding with solvent molecules. Conversely, in non-polar, aprotic solvents like cyclohexane (B81311) or chloroform, the enol (lactim) form may be favored. In these environments, the enol tautomer can form stable, hydrogen-bonded dimers, which is a significant stabilizing interaction that is disrupted in protic solvents. For the analogous 3-hydroxypyridine (B118123) system, the equilibrium shifts dramatically from the neutral enol form in cyclohexane to the zwitterionic keto form in water. researchgate.net

The table below illustrates the general effect of solvent type on the keto-enol equilibrium for heterocyclic systems analogous to 2(1H)-Pyrazinone, 3-hydroxy-.

SolventPolarity TypePredominant TautomerPrimary Stabilizing Interactions
WaterPolar ProticKeto (Lactam)Hydrogen bonding with solvent, dipole-dipole interactions
MethanolPolar ProticKeto (Lactam)Hydrogen bonding with solvent
DMSOPolar AproticKeto (Lactam)Dipole-dipole interactions
ChloroformRelatively Non-PolarEnol (Lactim)Intermolecular H-bonding (dimerization), weaker solvent interactions
CyclohexaneNon-PolarEnol (Lactim)Intermolecular H-bonding (dimerization)

The introduction of substituents onto the pyrazine ring can electronically influence the tautomeric equilibrium. The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—alters the relative stability of the keto and enol forms.

Electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl) groups, tend to increase the acidity of the N-H proton, which can favor the stability of the keto tautomer. nih.gov Conversely, electron-donating groups, like methyl (-CH3) or methoxy (B1213986) (-OCH3), can increase the electron density in the ring, potentially stabilizing the aromatic enol form. Studies on substituted 1-benzamidoisoquinolines have shown that the relative content of the amide (keto-like) form can be precisely controlled, varying from 74% with a strong EDG to 38% with a strong EWG. semanticscholar.org This demonstrates a clear correlation between the electronic properties of the substituent and the position of the tautomeric equilibrium. semanticscholar.org

Rotameric States and Conformational Isomerism

Beyond tautomerism, 2(1H)-Pyrazinone, 3-hydroxy- can exhibit conformational isomerism due to rotation around single bonds. For the enol tautomer (2,3-dihydroxypyrazine), rotation about the C-O single bond of the hydroxyl group can give rise to different rotameric states. These are typically referred to as syn-periplanar and anti-periplanar conformers, depending on the orientation of the hydroxyl proton relative to the adjacent nitrogen atom in the ring.

In related systems like 2-hydroxypyridine, the syn-periplanar lactim tautomer, where the O-H bond is oriented toward the ring nitrogen, is often the most stable gas-phase species. nih.gov This preference is attributed to a stabilizing intramolecular hydrogen bond or favorable dipole interactions. The anti-periplanar form is generally less stable. The energy barrier to interconversion between these rotamers is typically low, meaning they can readily interconvert at room temperature.

Thermodynamic and Kinetic Aspects of Tautomerization Processes

The tautomerization of 2(1H)-Pyrazinone, 3-hydroxy- is governed by both thermodynamic and kinetic factors. Thermodynamics dictates the relative stability of the tautomers and thus the position of the equilibrium, while kinetics determines the rate at which this equilibrium is reached.

For the closely analogous 2-hydroxypyridine/2-pyridone system, the enol form is slightly more stable in the gas phase, with an energy difference of about 3 kJ/mol. nih.gov However, in polar solvents like water, the equilibrium shifts to strongly favor the keto form, which becomes more stable by approximately 12 kJ/mol. nih.gov

The interconversion between tautomers requires overcoming an energy barrier, known as the activation energy. Direct intramolecular 1,3-proton transfer in the gas phase involves a strained four-membered transition state and has a very high activation energy, calculated to be around 137 kJ/mol for 2-hydroxypyridine, making it a kinetically disfavored process. researchgate.netnih.gov Tautomerization is often facilitated by solvent molecules or through the formation of dimers, where proton transfer can occur via a more stable six- or eight-membered transition state. This intermolecular pathway has a significantly lower activation barrier, calculated to be around 31 kJ/mol for the mixed dimer of 2-hydroxypyridine, making it the more plausible kinetic pathway. researchgate.netnih.gov

Experimental Approaches to Tautomer Identification and Quantification

Several spectroscopic techniques are employed to identify and quantify the different tautomers of a compound in equilibrium. Among these, UV-Visible spectroscopy is a particularly powerful and accessible method.

UV-Visible spectroscopy can effectively distinguish between keto and enol tautomers because their different electronic structures and degrees of conjugation result in distinct absorption spectra. The keto (lactam) and enol (lactim) forms of 2(1H)-Pyrazinone, 3-hydroxy- possess different chromophores, leading them to absorb light at different wavelengths (λmax).

The enol form, being a fully aromatic dihydroxypyrazine, typically exhibits a π-π* transition at a specific wavelength. The keto form, with its cross-conjugated system, will have its own characteristic absorption bands. For example, in studies of 3-hydroxypyridine, the neutral enol form shows an absorption peak around 278 nm in cyclohexane, while in water, two new peaks appear at approximately 247 nm and 315 nm, which are attributed to the zwitterionic keto form. researchgate.net

By measuring the absorbance at the characteristic λmax for each tautomer, one can determine their relative concentrations in a given solvent using the Beer-Lambert law. This allows for the calculation of the equilibrium constant (KT = [enol]/[keto]) for the tautomerization process under specific conditions. By observing how these peaks change in intensity with variations in solvent, one can quantify the influence of the environment on the tautomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomeric equilibria in solution. By analyzing the chemical shifts of ¹H and ¹³C nuclei, researchers can determine the predominant tautomeric form and, in some cases, quantify the equilibrium constant between different forms. pdx.edujst-ud.vn

In the case of 3-hydroxy-2(1H)-pyrazinone, the ¹H NMR spectrum would be expected to show distinct signals for the protons in the pyrazinone ring. The chemical shift of the proton attached to the nitrogen atom (N-H) and the presence or absence of a hydroxyl proton (O-H) signal are key indicators. In the lactam form, a signal for the N-H proton would be observed, while in the lactim form, an O-H proton signal would be present. The position of these signals can be influenced by the solvent and concentration due to hydrogen bonding. jst-ud.vn

¹³C NMR spectroscopy provides further evidence for the tautomeric structure. The chemical shift of the carbonyl carbon (C=O) in the lactam form is typically found in the range of 160-180 ppm. In contrast, the carbon atom attached to the hydroxyl group (C-OH) in the lactim form would resonate at a different, typically lower, chemical shift. The chemical shifts of the other ring carbons also provide a fingerprint for each tautomeric form. pdx.edu

For related heterocyclic systems like pyrazolones, extensive NMR studies have been conducted. For instance, the tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one was investigated using ¹H, ¹³C, and ¹⁵N NMR, revealing that it exists predominantly as the 1H-pyrazol-3-ol tautomer in nonpolar solvents. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Tautomeric Forms of Hydroxy-Substituted Heterocycles

Tautomeric FormNucleusTypical Chemical Shift (ppm)
Lactam (Keto)N-H7.0 - 12.0
C=O160 - 180
Lactim (Enol)O-H9.0 - 15.0
C-OH140 - 160

Note: These are general ranges and the exact chemical shifts for 2(1H)-Pyrazinone, 3-hydroxy- may vary depending on the solvent and other experimental conditions.

Infrared Spectroscopy for Vibrational Fingerprints of Tautomers

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and thus distinguishing between tautomers. The vibrational frequencies of different bonds provide a characteristic "fingerprint" for each tautomeric form. specac.comrsc.org

For 2(1H)-Pyrazinone, 3-hydroxy-, the lactam tautomer would exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. uc.edu The N-H stretching vibration would appear as a broader band around 3200-3400 cm⁻¹. specac.com

Conversely, the lactim tautomer would be characterized by the absence of a strong C=O stretching band and the presence of a C=N stretching vibration, which typically appears in the 1600-1650 cm⁻¹ region. A broad O-H stretching band would also be observed in the range of 3200-3600 cm⁻¹. msu.edu

Table 2: Characteristic Infrared Absorption Frequencies for Tautomeric Forms

Tautomeric FormVibrational ModeTypical Frequency Range (cm⁻¹)
Lactam (Keto)C=O stretch1650 - 1700
N-H stretch3200 - 3400
Lactim (Enol)C=N stretch1600 - 1650
O-H stretch3200 - 3600

X-ray Diffraction for Solid-State Tautomeric Forms

X-ray crystallography provides definitive information about the arrangement of atoms in a crystalline solid, making it an excellent method for determining the tautomeric form present in the solid state. nih.govlibretexts.orgwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be generated, revealing the precise positions of atoms and the bond lengths within the molecule. nih.govnih.gov

For 2(1H)-Pyrazinone, 3-hydroxy-, a crystal structure would unambiguously show whether the hydrogen atom is bonded to the nitrogen (lactam form) or the oxygen (lactim form). The bond lengths would also be indicative: a C=O double bond in the lactam form would be significantly shorter than a C-O single bond in the lactim form. Similarly, a C-N single bond would be longer than a C=N double bond.

Table 3: Expected Bond Lengths from X-ray Diffraction for Tautomeric Forms

Tautomeric FormBondExpected Bond Length (Å)
Lactam (Keto)C=O~1.23
C-N~1.35
Lactim (Enol)C-O~1.36
C=N~1.30

Matrix-Isolation Techniques for Gas-Phase Tautomerism

Matrix-isolation is an experimental technique used to study molecules in a non-interacting environment, which closely mimics the gas phase. uni.lu In this method, the compound of interest is vaporized and co-deposited with a large excess of an inert gas (like argon or nitrogen) onto a very cold surface. This traps individual molecules in a solid matrix, preventing intermolecular interactions.

Infrared spectroscopy is often coupled with matrix-isolation to study the vibrational spectra of the isolated molecules. This allows for the observation of sharp absorption bands, free from the broadening effects seen in condensed phases. By comparing the experimental IR spectrum of the matrix-isolated compound with theoretical calculations for each possible tautomer, the predominant form in the gas phase can be identified.

For 2(1H)-Pyrazinone, 3-hydroxy-, a matrix-isolation IR study would allow for the clear identification of the C=O and N-H stretching vibrations of the lactam form or the O-H and C=N stretching vibrations of the lactim form. The tautomeric equilibrium in the gas phase can be different from that in solution or the solid state due to the absence of solvent and crystal packing effects. For example, studies on 2-pyridone have shown that the lactam form is more stable in the gas phase.

Microwave Spectroscopy for Gas-Phase Tautomer Resolution

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It provides extremely precise information about the molecular geometry and can be used to distinguish between different tautomers and conformers. Each tautomer will have a unique set of rotational constants (A, B, and C) that are determined by its moments of inertia.

By measuring the microwave spectrum of 2(1H)-Pyrazinone, 3-hydroxy- in the gas phase and comparing the experimentally determined rotational constants with those calculated for the optimized geometries of the different tautomers, the specific tautomeric form present can be unambiguously identified. This technique can also provide information about the dipole moment of the molecule, which can further aid in the identification of the tautomer.

While no specific microwave spectroscopy data for 2(1H)-Pyrazinone, 3-hydroxy- is available, this technique has been successfully applied to study the gas-phase tautomerism of other heterocyclic molecules, such as 2-pyridone/2-hydroxypyridine, providing definitive evidence for the predominance of the pyridone form. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for 2 1h Pyrazinone, 3 Hydroxy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2(1H)-Pyrazinone, 3-hydroxy-, a combination of 1D and 2D NMR experiments would be essential for unambiguous assignment of its proton and carbon signals. The expected tautomerism between the keto (pyrazinone) and enol (hydroxypyrazine) forms would also be investigated using NMR.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would be expected to show signals for the two vinyl protons on the pyrazinone ring and exchangeable protons from the N-H and O-H groups. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms and carbonyl group. The ¹³C NMR spectrum would display four distinct signals corresponding to the two carbonyl/enol carbons and the two vinyl carbons.

2D NMR: To establish connectivity, several 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two adjacent vinyl protons (H-5 and H-6), confirming their positions in the ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. nih.gov It would definitively link the H-5 and H-6 signals to their corresponding carbon signals, C-5 and C-6. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. nih.gov It is crucial for identifying the positions of the quaternary carbons (C-2 and C-3) by observing correlations from the vinyl protons. For instance, H-5 would be expected to show a correlation to C-3, and H-6 to C-2. nih.gov

These combined techniques allow for the complete and unambiguous assignment of the molecule's core structure.

Table 1: Predicted NMR Assignments for 2(1H)-Pyrazinone, 3-hydroxy- Note: These are predicted chemical shift ranges based on related structures. Actual values would require experimental data.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
1 (N-H) Broad, variable - C-2, C-6
2 (C=O) - 155 - 165 -
3 (C-OH) - 145 - 155 -
4 (N) - - -
5 (C-H) 6.5 - 7.5 120 - 130 C-3, C-6
6 (C-H) 6.5 - 7.5 125 - 135 C-2, C-5

Advanced NMR methods can provide insight into molecular dynamics, such as tautomerism and conformational changes. For 2(1H)-Pyrazinone, 3-hydroxy-, the primary dynamic process of interest is the keto-enol tautomerism between the 3-hydroxy-2(1H)-pyrazinone form and the pyrazine-2,3-diol form, as well as potential amide-iminol tautomerism.

NMR relaxation studies, which measure the return of nuclear spins to equilibrium after perturbation, can probe these dynamics. Techniques like T1 (spin-lattice) and T2 (spin-spin) relaxation measurements can be sensitive to molecular motion and chemical exchange processes occurring on different timescales. By conducting these experiments at various temperatures, it would be possible to study the equilibrium and kinetics of the tautomeric exchange, providing a deeper understanding of the compound's conformational preferences in solution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to determine the exact mass of the molecular ion with high precision. For 2(1H)-Pyrazinone, 3-hydroxy-, the expected molecular formula is C₄H₄N₂O₂. HRMS would measure the mass of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. The high accuracy of the mass measurement (typically to four or more decimal places) allows for the unambiguous determination of the elemental composition, confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Table 2: Expected HRMS Data for 2(1H)-Pyrazinone, 3-hydroxy-

Ion Molecular Formula Calculated Exact Mass
[M+H]⁺ C₄H₅N₂O₂⁺ 113.0346

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways of a selected ion. By inducing fragmentation of the molecular ion of 2(1H)-Pyrazinone, 3-hydroxy-, the resulting fragment ions provide structural information. The fragmentation pattern is characteristic of the molecule's structure.

A plausible fragmentation pathway for pyrazinones involves the loss of small, stable molecules. For the parent compound, characteristic fragmentation would likely involve:

Loss of CO (Carbon Monoxide): A common fragmentation for cyclic carbonyl compounds, leading to a five-membered ring fragment.

Ring Cleavage: Fragmentation of the pyrazinone ring itself, potentially through retro-Diels-Alder type reactions or other rearrangements, leading to characteristic neutral losses.

Analysis of these fragments helps to confirm the connectivity and functional groups present in the molecule.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these techniques excellent for functional group identification.

For 2(1H)-Pyrazinone, 3-hydroxy-, the key vibrational modes would be:

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H Stretch: A sharp to medium band around 3100-3500 cm⁻¹, corresponding to the amide N-H group.

C=O Stretch (Amide I band): A strong, sharp absorption typically found between 1650-1690 cm⁻¹, which is highly characteristic of the carbonyl group in the pyrazinone ring.

C=C and C=N Stretches: Absorptions in the 1400-1650 cm⁻¹ region, corresponding to the double bonds within the aromatic ring.

C-O Stretch: A band in the 1000-1300 cm⁻¹ region from the hydroxyl group.

The presence and position of these bands, particularly the strong C=O stretch, would confirm the presence of the key functional groups and support the proposed structure.

Table 3: Predicted Characteristic IR Absorption Bands for 2(1H)-Pyrazinone, 3-hydroxy-

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch 3200 - 3600 Broad, Strong
N-H Stretch 3100 - 3500 Medium
C=O (Amide) Stretch 1650 - 1690 Strong
C=C / C=N Stretch 1400 - 1650 Medium-Weak

Characteristic Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and elucidating the molecular structure of 2(1H)-Pyrazinone, 3-hydroxy-. The technique relies on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes. By analyzing the resulting spectrum, one can identify the characteristic vibrations of various bonds and functional groups within the molecule.

For 2(1H)-Pyrazinone, 3-hydroxy-, the key functional groups include the pyrazinone ring, the hydroxyl group (-OH), the secondary amide group (-NH-C=O), and C=C double bonds. The IR spectrum is particularly useful for identifying polar bonds due to changes in dipole moment during vibration.

Key expected vibrational modes for 2(1H)-Pyrazinone, 3-hydroxy- include:

O-H Stretching: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹ for the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

N-H Stretching: The amide N-H stretching vibration usually appears as a moderate to strong band in the 3100-3500 cm⁻¹ region. In the solid state, this band is often broadened due to hydrogen bonding.

C=O Stretching (Amide I): This is one of the most characteristic bands in the IR spectrum. For cyclic amides (lactams), the carbonyl stretching vibration gives rise to a very strong and sharp absorption band, typically found between 1650 and 1700 cm⁻¹. Its precise position can provide insights into ring strain and hydrogen bonding.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrazinone ring are expected to produce a series of bands of variable intensity in the 1450-1650 cm⁻¹ region.

O-H Bending and C-O Stretching: The in-plane bending of the O-H group and the stretching of the C-O bond typically appear in the fingerprint region, between 1200 and 1400 cm⁻¹.

N-H Bending (Amide II): This vibration, which involves coupling of the N-H bending and C-N stretching modes, is found in the 1510-1570 cm⁻¹ range for secondary amides.

The combination of these characteristic absorption bands allows for the unambiguous identification of the core functional groups present in the 2(1H)-Pyrazinone, 3-hydroxy- molecule.

Interactive Data Table: Characteristic IR Vibrational Frequencies for 2(1H)-Pyrazinone, 3-hydroxy-
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
O-H StretchHydroxyl (-OH)3200-3600Strong, Broad
N-H StretchAmide (-NH-)3100-3500Strong, Broad
C=O Stretch (Amide I)Amide (-C=O)1650-1700Very Strong
C=C / C=N StretchAromatic Ring1450-1650Medium to Strong
N-H Bend (Amide II)Amide (-NH-)1510-1570Medium to Strong
C-O StretchHydroxyl (-C-O)1200-1350Medium

Application in Tautomer and Conformational Analysis

Vibrational spectroscopy is a crucial tool for investigating the tautomeric equilibria and conformational isomers of heterocyclic compounds like 2(1H)-Pyrazinone, 3-hydroxy-. This compound can theoretically exist in at least two tautomeric forms: the hydroxy-pyrazinone (enol-lactam) form and a pyrazine-2,3-dione form, as well as other potential tautomers. These tautomers differ in the location of a proton and the position of double bonds within the ring.

The tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the physical state (solid vs. solution). IR and Raman spectroscopy can effectively distinguish between these forms by probing the specific vibrational modes associated with each tautomer.

Keto-Enol Tautomerism: The primary distinction lies in the presence of a carbonyl group (C=O) in the lactam form versus an enolic hydroxyl group (-OH) and a fully aromatic ring in the alternative tautomer.

The lactam form (3-hydroxy-2(1H)-pyrazinone) is characterized by a strong C=O stretching band (Amide I) around 1650-1700 cm⁻¹.

The aromatic diol form (pyrazine-2,3-diol) would lack this strong C=O absorption but would show characteristic C-O stretching and O-H bending vibrations, along with shifts in the ring stretching modes indicative of a fully aromatic pyrazine (B50134) ring.

By comparing the experimental spectrum with calculated spectra for each possible tautomer using computational methods like Density Functional Theory (DFT), the predominant form under specific conditions can be identified. For instance, studies on analogous 2-hydroxypyridines have shown that the oxo-form (lactam) is generally predominant, and a similar preference is expected for 3-hydroxy-2(1H)-pyrazinone. The presence and nature of intermolecular hydrogen bonding, which significantly affects the O-H and N-H stretching frequencies, can also provide evidence for specific tautomeric forms and their aggregation states in solution or the solid phase.

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute and unambiguous three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and torsional angles, allowing for the unequivocal confirmation of the molecular connectivity and the specific tautomeric form present in the solid state.

For 2(1H)-Pyrazinone, 3-hydroxy-, a successful SC-XRD analysis would:

Confirm the Connectivity: It would verify the arrangement of atoms forming the pyrazinone ring and the positions of the hydroxyl substituent.

Identify the Tautomer: The analysis would definitively locate the positions of hydrogen atoms, particularly on the oxygen and nitrogen atoms, confirming which tautomer exists in the crystal lattice. For example, it would distinguish between the 3-hydroxy-2(1H)-pyrazinone and a potential pyrazine-2,3-diol tautomer.

Provide Precise Geometric Data: The exact bond lengths can give insight into the electronic structure, such as the degree of double-bond character in the C-N and C-C bonds of the ring.

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the unit cell can be constructed, from which the atomic positions are determined.

Interactive Data Table: Information Obtained from Single Crystal X-ray Diffraction
ParameterDescriptionSignificance for 2(1H)-Pyrazinone, 3-hydroxy-
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.Defines the crystal system and provides the framework for the structure.
Space Group The set of symmetry operations that describe the arrangement of molecules in the crystal.Provides insight into the packing symmetry and chirality of the crystal.
Atomic Coordinates The precise (x, y, z) position of each atom in the asymmetric unit.Allows for the calculation of all geometric parameters.
Bond Lengths The distance between the nuclei of two bonded atoms.Confirms covalent structure and provides information on bond order (e.g., C=O vs. C-O).
Bond Angles The angle formed by three connected atoms.Defines the geometry around each atom and the overall molecular shape.
Torsion Angles The angle between the planes defined by two sets of three connected atoms.Describes the conformation of the molecule and the planarity of the ring.

Polymorphism and Crystal Packing Analysis

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have distinct physical properties. The study of crystal packing reveals how individual molecules of 2(1H)-Pyrazinone, 3-hydroxy- are arranged in the solid state and what intermolecular interactions hold them together.

The crystal packing of 2(1H)-Pyrazinone, 3-hydroxy- is expected to be dominated by strong intermolecular hydrogen bonds due to the presence of hydroxyl (-OH) and amide (-NH) groups, which act as both hydrogen bond donors and acceptors. The amide carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are crucial in dictating the supramolecular assembly of the molecules in the crystal.

Analysis of the crystal structure can reveal:

Hydrogen Bonding Networks: Identification of specific donor-acceptor pairs (e.g., O-H···O=C, N-H···O=C, O-H···N) and the dimensionality of the resulting network (e.g., chains, sheets, or 3D frameworks).

π-π Stacking: The planar pyrazinone rings may stack on top of each other, leading to stabilizing π-π interactions. The geometry of this stacking (e.g., face-to-face or offset) can be determined.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis helps in understanding the relative contributions of different types of interactions to the stability of the crystal structure. Different polymorphs will exhibit distinct packing arrangements and intermolecular interactions, which can be compared and analyzed.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Derivatives

While 2(1H)-Pyrazinone, 3-hydroxy- is an achiral molecule, its derivatives can be made chiral by introducing stereogenic centers, for example, by attaching a chiral substituent at the N-1 position or elsewhere on the ring. For these chiral derivatives, chiroptical spectroscopic methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are invaluable.

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light in the ultraviolet-visible region, which corresponds to electronic transitions. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to:

Assign the absolute configuration of a chiral derivative by comparing the experimental spectrum with theoretical spectra calculated for a known configuration.

Study conformational changes that affect the spatial arrangement of chromophores.

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left- and right-circularly polarized IR radiation for vibrational transitions. VCD provides much more structural information than electronic CD because a VCD spectrum contains many narrow, well-resolved bands, each corresponding to a specific vibrational mode.

Applications of VCD for chiral derivatives of 2(1H)-Pyrazinone, 3-hydroxy- would include:

Absolute Configuration Determination: VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution, without the need for crystallization.

Diastereomeric Discrimination: VCD is highly effective at distinguishing between diastereomers, as they often exhibit significantly different VCD spectra.

Conformational Analysis in Solution: The VCD spectrum is exquisitely sensitive to the solution-phase conformation of a molecule, providing detailed insights into the preferred spatial arrangements of different functional groups.

These techniques are crucial in stereochemical studies, particularly in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific three-dimensional structure.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2(1H)-Pyrazinone, 3-hydroxy-. These methods, grounded in the principles of quantum mechanics, are pivotal for elucidating its electronic characteristics and energetic profile.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and stability of heterocyclic molecules like 2(1H)-Pyrazinone, 3-hydroxy-. DFT studies typically focus on geometry optimization to find the most stable molecular structure, calculation of electronic properties such as orbital energies, and analysis of the molecule's reactivity. For 3-hydroxypyrazinone, a key area of investigation is its tautomerism, specifically the equilibrium between the hydroxy (enol) and keto forms.

DFT calculations can predict the relative stabilities of these tautomers. The choice of functional (e.g., B3LYP, M06-2X) and basis set is crucial for obtaining accurate results. Studies on similar heterocyclic systems have shown that DFT can effectively model the electronic properties and tautomeric equilibria. researchgate.netnih.gov For instance, the calculated HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability. nih.gov The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Table 1: Representative DFT Functionals for Electronic Structure Calculations

Functional Type Key Features
B3LYP Hybrid GGA A widely used functional that often provides a good balance of accuracy and computational cost for organic molecules.
M06-2X Hybrid Meta-GGA Known for its good performance in calculations involving non-covalent interactions and thermochemistry.
CAM-B3LYP Long-range Corrected Hybrid Particularly suitable for studying charge-transfer excitations and electronic spectra.
PBE0 Hybrid GGA A parameter-free hybrid functional that is often used for solid-state and molecular calculations.

For obtaining highly accurate energetic information, ab initio methods that go beyond the approximations of DFT are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction (QCISD), particularly with the inclusion of triple excitations (QCISD(T)), are considered gold standards for calculating reaction barriers and relative energies.

These methods explicitly account for electron correlation, which is crucial for a precise description of molecular energies. While computationally more demanding than DFT, they provide benchmark data against which DFT results can be validated. For a molecule like 2(1H)-Pyrazinone, 3-hydroxy-, these high-accuracy calculations would be invaluable for determining the precise energy difference between its tautomers and for studying potential reaction pathways.

The accuracy of any quantum chemical calculation is heavily dependent on the choice of the basis set and the treatment of electron correlation. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as those of the Pople family (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ), provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost. researchgate.net The inclusion of polarization (d,p) and diffuse (++, aug-) functions is often necessary for an accurate description of bonding and non-bonding interactions. researchgate.netwavefun.com

Table 2: Common Basis Sets Used in Quantum Chemical Calculations

Basis Set Description Typical Application
STO-3G Minimal basis set Preliminary calculations, very large systems.
6-31G(d) Split-valence with polarization on heavy atoms Geometry optimizations of medium-sized molecules.
6-311++G(d,p) Triple-split valence with diffuse and polarization functions on all atoms High-accuracy energy calculations, systems with anions or weak interactions.
aug-cc-pVTZ Augmented correlation-consistent, triple-zeta Benchmark calculations requiring high accuracy.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations are used to explore its dynamic behavior and its interactions with the environment.

The conformational energy landscape describes the potential energy of a molecule as a function of its geometry. For a relatively rigid molecule like 2(1H)-Pyrazinone, 3-hydroxy-, the conformational space is primarily determined by the rotation of the hydroxyl group. The pyrazinone ring is expected to be largely planar. Computational methods can be used to map the potential energy surface associated with the rotation of the O-H bond, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

The properties and behavior of a molecule can be significantly altered by its environment, particularly in a solvent. Computational models can simulate these solvent effects. A common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. nih.govmdpi.com

These models are effective in capturing the bulk electrostatic effects of the solvent on the solute. For 2(1H)-Pyrazinone, 3-hydroxy-, PCM calculations are particularly useful for studying how the tautomeric equilibrium shifts in different solvents. nih.gov Polar solvents are likely to stabilize the more polar tautomer. academicjournals.org Explicit solvent models, where individual solvent molecules are included in the simulation, are used in molecular dynamics (MD) simulations. MD simulations can provide a detailed picture of the specific hydrogen bonding interactions between the 3-hydroxy-2(1H)-pyrazinone and solvent molecules, and how these interactions influence its structure, dynamics, and reactivity. nih.govresearchgate.net

Table 3: Common Solvents and their Dielectric Constants for Solvation Models

Solvent Dielectric Constant (ε) Polarity
Water 78.4 Polar Protic
Dimethyl Sulfoxide (DMSO) 46.7 Polar Aprotic
Acetonitrile 37.5 Polar Aprotic
Ethanol 24.5 Polar Protic
Dichloromethane 8.9 Nonpolar
Toluene 2.4 Nonpolar

Applications of 2 1h Pyrazinone, 3 Hydroxy and Its Derivatives in Advanced Chemical Systems Non Biological/non Clinical Focus

As Ligands in Coordination Chemistry

The 2(1H)-pyrazinone, 3-hydroxy- core, and its analogs, such as hydroxypyridinones, are effective chelating agents for a range of metal ions. researchgate.netnih.gov The presence of both a hydroxyl and a carbonyl group in a 1,2-relationship provides a bidentate binding site for metal coordination. This has led to the synthesis and characterization of numerous transition metal complexes. asianpubs.orgnih.govubc.ca

The coordination can occur through the deprotonated hydroxyl group and the carbonyl oxygen, forming stable five- or six-membered chelate rings. The nature of the substituents on the pyrazinone ring can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex.

Studies have shown that pyrazinone and hydroxypyridinone derivatives can form complexes with a variety of metal ions, including but not limited to:

Copper(II): Complexes with Cu(II) have been synthesized and studied for their structural and electronic properties. researchgate.netnih.gov

Zinc(II): Zn(II) complexes have been prepared and characterized, often exhibiting tetrahedral or octahedral geometries. asianpubs.orgubc.ca

Iron(III): The strong chelating ability of these ligands for Fe(III) has been noted. ubc.ca

Manganese(II), Cobalt(II), and Nickel(II): A range of complexes with these first-row transition metals have been synthesized, displaying diverse coordination geometries. asianpubs.orgnih.gov

The table below summarizes some examples of metal complexes formed with pyrazinone-related ligands.

Ligand TypeMetal Ion(s)Coordination ModeResulting Geometry
Pyrazolinone DerivativeMn(II), Co(II), Ni(II), Cu(II), Zn(II)Bidentate (N, N)Tetrahedral asianpubs.org
Pyrazine (B50134) CarbohydrazonamideMn(II), Fe(III), Co(II), Ni(II)Bidentate (N, N)Not specified nih.gov
N-derivatized 3-hydroxy-4-pyridionesCu(II), Zn(II), Fe(III)Bidentate (O, O)Octahedral (for Fe) ubc.ca
3-hydroxy-4-pyridinone Aza ScorpiandCu(II)MultidentateVarious stoichiometries researchgate.netnih.gov

In Catalysis (e.g., Organometallic Catalysis, Organocatalysis)

The metal complexes of 2(1H)-pyrazinone, 3-hydroxy- and its derivatives have shown potential in catalytic applications. The ability to tune the steric and electronic environment around the metal center by modifying the pyrazinone ligand is a key advantage. These complexes have been investigated as catalysts in various organic transformations.

For instance, metal complexes bearing hydrazone ligands, which share structural similarities with pyrazinone derivatives, have been reviewed for their catalytic applications. researchgate.net The catalytic activity of such complexes is often attributed to the ability of the metal center to activate substrates and facilitate bond-forming or bond-breaking processes.

Some areas where these types of complexes have been explored for their catalytic activity include:

Oxidation Reactions: Transition metal complexes can act as catalysts for the oxidation of organic substrates. For example, complexes of a Schiff base ligand were examined for the oxidation of aniline. mdpi.com

Cycloaddition Reactions: Ruthenium complexes are known to catalyze [2+2+2] cycloaddition reactions. nih.gov While not directly involving 3-hydroxy-2(1H)-pyrazinone, this demonstrates the potential of metal complexes with nitrogen-containing heterocyclic ligands in such transformations.

C-H Functionalization: Low-valent iron complexes with non-innocent ligands have been shown to perform tandem C-H activation/arylation. ipcm.fr

The development of chiral pyrazinone-based ligands could also open avenues in asymmetric catalysis, where the ligand framework induces enantioselectivity in the catalyzed reaction.

As Building Blocks in Supramolecular Chemistry and Crystal Engineering

The structure of 2(1H)-pyrazinone, 3-hydroxy- is well-suited for directing the assembly of molecules in the solid state through predictable intermolecular interactions. The presence of hydrogen bond donors (N-H and O-H) and acceptors (C=O and ring nitrogens) allows for the formation of robust and directional hydrogen-bonding networks. nih.govresearchgate.netmdpi.com

Crystal engineering with these molecules focuses on understanding and controlling the packing of molecules in crystals to achieve desired properties. biospace.comsciencedaily.com Key intermolecular interactions that govern the supramolecular architecture include:

N-H···O Hydrogen Bonds: These are common and strong interactions, often leading to the formation of dimers or chains. nih.gov

O-H···N and O-H···O Hydrogen Bonds: The hydroxyl group can participate in various hydrogen bonding motifs.

C-H···O and C-H···S Interactions: Weaker C-H···A (where A is an acceptor) interactions also play a significant role in stabilizing the crystal packing. nih.gov

The interplay of these non-covalent interactions dictates the final three-dimensional arrangement of the molecules in the crystal. By modifying the substituents on the pyrazinone ring, it is possible to tune these interactions and engineer different crystal structures with varying properties.

Interaction TypeDonorAcceptorRole in Crystal Packing
Strong Hydrogen BondN-H, O-HC=O, N, OFormation of primary structural motifs (dimers, chains) nih.govmdpi.com
Weak Hydrogen BondC-HO, S, π-systemStabilization of the overall crystal structure nih.govmdpi.com
π-π StackingPyrazinone ringPyrazinone ringContributes to lattice energy and dense packing mdpi.com

In Advanced Materials Science (excluding explicit biological applications)

The unique properties of 2(1H)-pyrazinone, 3-hydroxy- and its derivatives make them promising candidates for the development of advanced materials. Their ability to coordinate with metal ions and form extended supramolecular networks is particularly relevant.

Potential applications in materials science include:

Metal-Organic Frameworks (MOFs): The pyrazinone unit can be functionalized with linker groups to act as a building block for the construction of MOFs. chemrxiv.org These materials have high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.

Porous Organic Polymers (POPs): Similar to MOFs, pyrazinone derivatives can be incorporated into purely organic porous polymers. chemrxiv.org

Luminescent Materials: Coordination of pyrazinone-based ligands to lanthanide ions could lead to the development of luminescent materials with applications in sensing and imaging.

Functional Polymers: Incorporation of the pyrazinone moiety into polymer backbones or as side chains can impart specific functionalities, such as metal-binding capabilities or specific intermolecular interactions.

The synthesis of rigid, three-dimensional building blocks is crucial for creating crystalline or amorphous networked materials. chemrxiv.orgrsc.org The pyrazinone core, with its potential for functionalization at multiple positions, offers a versatile platform for designing such building blocks.

Role in Host-Guest Chemistry

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. nih.govmdpi.com The principles of supramolecular chemistry that govern the self-assembly of pyrazinone derivatives are also central to their potential role in host-guest systems.

While specific examples of 3-hydroxy-2(1H)-pyrazinone as a host or guest are not extensively documented in the provided search context, its structural features suggest several possibilities:

As a Guest: The pyrazinone molecule could fit into the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. nih.gov The interactions would likely be driven by a combination of hydrophobic effects and hydrogen bonding between the pyrazinone and the host.

As a Component of a Host: The pyrazinone unit could be incorporated into a larger macrocyclic or cage-like structure designed to bind specific guest molecules. The hydrogen bonding and metal coordination capabilities of the pyrazinone moiety could be utilized to create a specific binding site within the host.

The design of such host-guest systems would rely on the principles of molecular recognition, where the size, shape, and chemical complementarity between the host and guest determine the stability of the resulting complex. The ability to form well-defined supramolecular assemblies through hydrogen bonding and other non-covalent interactions is a key prerequisite for the development of pyrazinone-based host-guest systems.

Future Directions and Emerging Research Opportunities in 2 1h Pyrazinone, 3 Hydroxy Chemistry

Development of Novel Sustainable Synthetic Routes

The principles of green chemistry, which advocate for the reduction of hazardous substances and the use of renewable resources, are increasingly guiding synthetic strategies. chemistryjournals.net While numerous methods exist for the synthesis of the general 2(1H)-pyrazinone core, the development of sustainable routes specifically for the 3-hydroxy derivative remains a key area for future research. nih.govresearchgate.net

Current synthetic approaches to 2(1H)-pyrazinones often involve the condensation of α-amino acid amides with 1,2-dicarbonyl compounds or the modification of diketopiperazines. nih.govresearchgate.net A promising avenue for sustainable synthesis could involve the use of biocatalysis, employing enzymes to carry out specific transformations under mild, aqueous conditions, thereby minimizing the use of harsh reagents and organic solvents. Another approach could be the exploration of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds. researchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Strategies

StrategyPotential AdvantagesKey Research Focus
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources.Identification and engineering of suitable enzymes (e.g., oxidoreductases, transferases).
Microwave-Assisted Organic Synthesis (MAOS) Reduced reaction times, increased yields, lower energy consumption.Optimization of microwave parameters for the key cyclization and hydroxylation steps.
Multicomponent Reactions (MCRs) Increased efficiency, reduced waste, simplified purification.Design of a convergent reaction pathway combining readily available starting materials.
Flow Chemistry Precise control over reaction parameters, enhanced safety, scalability.Development of a continuous flow process for the synthesis and in-line purification.

Exploration of Unconventional Reactivity Profiles

The reactivity of the 2(1H)-pyrazinone core is often dictated by the substituents on the ring. The presence of a 3-hydroxy group introduces the potential for unique reactivity patterns that have yet to be fully explored. The tautomeric equilibrium between the keto and enol forms of the 3-hydroxy-2(1H)-pyrazinone system could be exploited in novel chemical transformations.

One area of significant interest is the use of this compound in cycloaddition reactions. The related 3-oxidopyrazinium ylides, derived from 2(1H)-pyrazinones, are known to participate in 1,3-dipolar cycloadditions. researchgate.netyoutube.com The 3-hydroxy derivative could potentially serve as a precursor to novel dipolar species or participate directly in other types of pericyclic reactions, such as [4+2] or [4+3] cycloadditions, to generate complex polycyclic architectures. clockss.orgnih.govlibretexts.org The study of such reactions could lead to the discovery of new synthetic methodologies for the construction of novel molecular frameworks.

Furthermore, the 3-hydroxy group could act as a directing group in metal-catalyzed C-H activation/functionalization reactions, allowing for the selective introduction of substituents at other positions on the pyrazinone ring. This would provide a powerful tool for the synthesis of a diverse library of derivatives for various applications.

Integration of Advanced Computational and Experimental Methodologies

A synergistic approach that combines computational modeling with advanced experimental techniques can provide unprecedented insights into the structure, properties, and reactivity of 2(1H)-Pyrazinone, 3-hydroxy-. mdpi.com

Computational Studies: Density Functional Theory (DFT) and other quantum chemical methods can be employed to:

Predict the most stable tautomeric form and conformational isomers.

Calculate spectroscopic properties (NMR, IR, UV-Vis) to aid in experimental characterization. nih.gov

Elucidate reaction mechanisms and predict the feasibility of novel transformations.

Design new derivatives with tailored electronic and steric properties.

Advanced Experimental Techniques:

High-Resolution Spectroscopy: Techniques such as high-resolution NMR and mass spectrometry are crucial for the unambiguous characterization of the compound and its reaction products. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction analysis can provide definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Ultrafast Spectroscopy: Time-resolved spectroscopic methods can be used to study the excited-state dynamics and photochemical reactivity of the molecule.

Table 2: Integrated Methodologies for a Deeper Understanding

MethodologyResearch QuestionExpected Outcome
DFT Calculations What is the preferred tautomeric form?Accurate prediction of the keto-enol equilibrium and its energetic landscape.
2D NMR Spectroscopy How are the atoms connected?Unambiguous assignment of all proton and carbon signals, confirming the molecular structure.
X-ray Crystallography What is the solid-state structure?Precise determination of the molecular geometry and packing in the crystal lattice.
Mechanistic Studies How do cycloaddition reactions proceed?Detailed understanding of the reaction pathway, transition states, and intermediates.

Discovery of New Non-Prohibited Applications

While the pyrazinone scaffold is known for its biological activities, there is a vast, underexplored landscape of non-prohibited applications for 2(1H)-Pyrazinone, 3-hydroxy-. nih.govresearchgate.net The unique electronic and structural features of this molecule make it a promising candidate for applications in materials science and catalysis.

Materials Science: The ability of the 3-hydroxy-2(1H)-pyrazinone to participate in hydrogen bonding and π-stacking interactions suggests its potential use as a building block for self-assembling materials, liquid crystals, or organic semiconductors. The development of pyrazinone-based polymers could lead to new materials with interesting optical or electronic properties.

Catalysis: The 3-hydroxy group, in conjunction with the nitrogen atoms in the pyrazinone ring, could serve as a bidentate or tridentate ligand for metal catalysts. Such catalysts could find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The development of chiral pyrazinone-based ligands could also open doors to new asymmetric catalytic processes.

Coordination Chemistry: The chelating properties of the 3-hydroxy-2(1H)-pyridinone analogue suggest that 3-hydroxy-2(1H)-pyrazinone could also form stable complexes with a variety of metal ions. acs.org These complexes could have interesting magnetic, optical, or catalytic properties.

Challenges and Perspectives in 2(1H)-Pyrazinone, 3-hydroxy- Chemistry

Despite its potential, the field of 2(1H)-Pyrazinone, 3-hydroxy- chemistry faces several challenges that also represent opportunities for future research.

Synthetic Accessibility: The development of efficient, scalable, and sustainable synthetic routes to the parent compound and its derivatives is a primary challenge. Overcoming this hurdle will be crucial for enabling further research into its properties and applications.

Tautomerism and Reactivity Control: The presence of multiple tautomeric forms can complicate its reactivity. A thorough understanding and control of the tautomeric equilibrium will be necessary to achieve selective transformations.

Limited Commercial Availability: The lack of widespread commercial availability of the starting material hinders its exploration by the broader scientific community. The development of a cost-effective synthesis would significantly accelerate research in this area.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2(1H)-Pyrazinone, 3-hydroxy-, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of precursor hydrazines or condensation reactions. For example, hydrolysis of halogenated intermediates in hot glacial acetic acid (e.g., 3-chloro derivatives) can yield the hydroxyl group . Optimization includes adjusting reaction time, temperature (e.g., 90°C for cyclization ), and solvent polarity. Characterization via IR and ¹H-NMR confirms functional groups and regioselectivity .

Q. How can researchers characterize the physicochemical properties of 2(1H)-Pyrazinone, 3-hydroxy-?

  • Methodological Answer : Use spectroscopic techniques:

  • IR spectroscopy to identify hydroxyl (-OH) and carbonyl (C=O) stretches.
  • ¹H-NMR to confirm hydrogen environments and substituent positions .
  • HPLC or LC-MS for purity assessment and quantification.
    Surface adsorption studies (e.g., microspectroscopic imaging) may assess interactions with environmental interfaces .

Q. What stability considerations are critical for handling 2(1H)-Pyrazinone, 3-hydroxy- in experimental settings?

  • Methodological Answer : Stability depends on pH, light, and temperature. Store in inert atmospheres (e.g., argon) at low temperatures (-20°C). Avoid prolonged exposure to moisture, as hydroxyl groups may participate in hydrolysis or oxidation. Pre-screen stability using accelerated degradation studies under UV light or varying pH .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of 2(1H)-Pyrazinone, 3-hydroxy- for enhanced bioactivity?

  • Methodological Answer : Introduce substituents at positions 5 and 6 to modulate electronic and steric effects. For example, fluorophenyl or methyl groups can enhance lipophilicity and receptor binding . Evaluate bioactivity (e.g., anti-inflammatory assays ) and correlate with Hammett constants or molecular docking simulations.

Q. What mechanistic approaches are used to study the biological activity of 3-hydroxy-pyrazinone derivatives?

  • Methodological Answer : Employ enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory activity ) and cellular models (e.g., platelet aggregation tests ). Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways or fluorescence microscopy for localization studies.

Q. How can researchers resolve contradictions in reported bioactivity data for 3-hydroxy-pyrazinone analogs?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line, dosage). Perform meta-analyses to identify variables like solvent effects or assay sensitivity . Cross-validate using orthogonal methods (e.g., in vitro vs. in vivo models) .

Q. What strategies optimize regioselectivity in the synthesis of substituted 3-hydroxy-pyrazinones?

  • Methodological Answer : Use directing groups (e.g., nitro or amino) to control electrophilic substitution. Solvent-free solid-state synthesis with hydrazine derivatives can improve regioselectivity . Monitor intermediates via TLC or in-situ FTIR to adjust reaction pathways.

Q. How can green chemistry principles be applied to the synthesis of 2(1H)-Pyrazinone, 3-hydroxy-?

  • Methodological Answer : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Employ catalyst-free conditions or reusable catalysts (e.g., montmorillonite clay). Utilize microwave-assisted synthesis to reduce energy consumption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(1H)-Pyrazinone, 3-hydroxy-
Reactant of Route 2
2(1H)-Pyrazinone, 3-hydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.